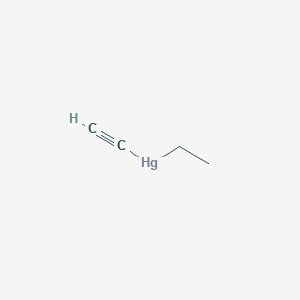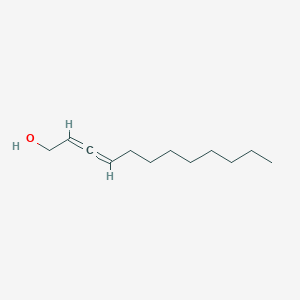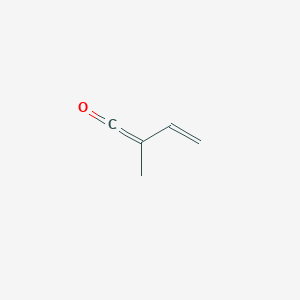![molecular formula C13H20O3 B14430651 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81842-13-9](/img/structure/B14430651.png)
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a dioxaspirodecane ring and an oxolane ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene typically involves the reaction of oxolane derivatives with dioxaspirodecane precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions and employing continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like halides, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and biolubricants.
Mécanisme D'action
The mechanism of action of 8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(3-Methyl-2-butenyl)-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene
- 8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
Uniqueness
8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
81842-13-9 |
|---|---|
Formule moléculaire |
C13H20O3 |
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
8-(oxolan-2-ylmethyl)-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C13H20O3/c1-2-12(14-7-1)10-11-3-5-13(6-4-11)15-8-9-16-13/h3,5,11-12H,1-2,4,6-10H2 |
Clé InChI |
MKTZWTQKAHYLPF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2CCC3(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-2-[(4-nitrophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14430570.png)

![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)
![bis[4-(1H-benzimidazol-2-yl)phenyl]diazene](/img/structure/B14430594.png)






![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)

![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)

